molecular formula C9H19N3S B2726491 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea CAS No. 953807-00-6

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea

Cat. No.: B2726491
CAS No.: 953807-00-6
M. Wt: 201.33
InChI Key: CWRNCGLPEHAFHA-UHFFFAOYSA-N
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Description

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea is an organic compound with the molecular formula C₉H₁₉N₃S and a molecular weight of 201.34 g/mol . This compound is characterized by the presence of an amino group, a dimethylcyclohexyl group, and a thiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea typically involves the reaction of 2,3-dimethylcyclohexylamine with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dimethylcyclohexyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(2,3-dimethylcyclohexyl)thiourea
  • 3-Amino-1-(2,4-dimethylcyclohexyl)thiourea
  • 3-Amino-1-(2,3-dimethylcyclopentyl)thiourea

Uniqueness

3-Amino-1-(2,3-dimethylcyclohexyl)thiourea is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and biological activity are desired .

Properties

IUPAC Name

1-amino-3-(2,3-dimethylcyclohexyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNCGLPEHAFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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